3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
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Overview
Description
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a chemical compound with the empirical formula C9H16ClN3O and a molecular weight of 217.70 g/mol . It is a solid compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and are used in various fields of research and industry .
Preparation Methods
The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction may involve the use of tetrahydrofuran (THF) as a solvent, refluxing for 4.5 hours, followed by cooling and further reaction with ethanol and sulfuric acid . Industrial production methods may vary, but they typically involve similar reaction conditions and purification steps to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions may introduce new substituents on the piperidine ring.
Scientific Research Applications
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride has several scientific research applications. It is used in medicinal chemistry for developing new therapeutic agents due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties . In biology, it is studied for its interactions with various biological targets and pathways. In the industry, it is used as an intermediate in the synthesis of other complex molecules and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, oxadiazoles are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action for this compound.
Comparison with Similar Compounds
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can be compared with other similar compounds, such as 3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride and 4-(5-Benzyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride . These compounds share the oxadiazole and piperidine core structures but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
5-ethyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-4-3-5-10-6-7;/h7,10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNPTPDBYZEWSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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